molecular formula C27H26ClN3O2S B14098005 2-((2-chlorobenzyl)thio)-5-(4-isopropylphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

2-((2-chlorobenzyl)thio)-5-(4-isopropylphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B14098005
M. Wt: 492.0 g/mol
InChI Key: QORXHCRXNCSEOW-UHFFFAOYSA-N
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Description

2-((2-chlorobenzyl)thio)-5-(4-isopropylphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex organic compound that belongs to the class of pyrimidoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-chlorobenzyl)thio)-5-(4-isopropylphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multi-step organic reactions. The process often starts with the preparation of the core pyrimidoquinoline structure, followed by the introduction of the chlorobenzylthio and isopropylphenyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include chlorobenzyl chloride, isopropylphenylamine, and thiourea, under conditions such as reflux in an appropriate solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-((2-chlorobenzyl)thio)-5-(4-isopropylphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-((2-chlorobenzyl)thio)-5-(4-isopropylphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Potential therapeutic applications include anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((2-chlorobenzyl)thio)-5-(4-isopropylphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3,4-dichlorobenzyl)thio)-3-(4-ethoxyphenyl)-4(3H)-quinazolinone
  • 2-((2,4-dichlorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone
  • 2-((2-chlorobenzyl)thio)-3-(4-chlorophenyl)-4(3H)-quinazolinone

Uniqueness

Compared to these similar compounds, 2-((2-chlorobenzyl)thio)-5-(4-isopropylphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione stands out due to its unique combination of substituents, which may confer distinct biological activities and chemical properties

Properties

Molecular Formula

C27H26ClN3O2S

Molecular Weight

492.0 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-5-(4-propan-2-ylphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C27H26ClN3O2S/c1-15(2)16-10-12-17(13-11-16)22-23-20(8-5-9-21(23)32)29-25-24(22)26(33)31-27(30-25)34-14-18-6-3-4-7-19(18)28/h3-4,6-7,10-13,15,22H,5,8-9,14H2,1-2H3,(H2,29,30,31,33)

InChI Key

QORXHCRXNCSEOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5Cl

Origin of Product

United States

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